molecular formula C13H17N3O2 B2966555 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea CAS No. 941926-82-5

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea

Cat. No.: B2966555
CAS No.: 941926-82-5
M. Wt: 247.298
InChI Key: NEMNZWGHQKYBJR-UHFFFAOYSA-N
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Description

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea moiety linked to an indole ring, which is further substituted with a hydroxy and methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate compound. One common method includes the following steps:

    Preparation of Indole Derivative: The indole ring is functionalized with a hydroxy and methyl group through a series of reactions, such as Friedel-Crafts alkylation and subsequent hydroxylation.

    Reaction with Isocyanate: The functionalized indole is then reacted with an appropriate isocyanate under controlled conditions to form the urea linkage. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the urea moiety may produce primary or secondary amines.

Scientific Research Applications

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with biological receptors, while the urea moiety may form hydrogen bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)carbamate
  • 1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)thiourea

Uniqueness

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,8-17)16-12(18)15-11-7-14-10-6-4-3-5-9(10)11/h3-7,14,17H,8H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNZWGHQKYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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